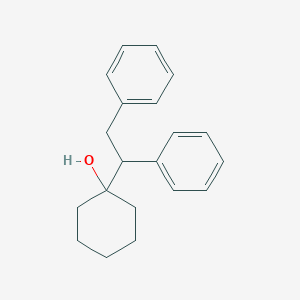

1-(1,2-Diphenylethyl)cyclohexan-1-ol

Description

1-(1,2-Diphenylethyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a 1,2-diphenylethyl substituent. Its structure combines a cyclohexanol core with a diphenylethyl group, creating a sterically hindered tertiary alcohol. This suggests that similar methods could be adapted for synthesizing this compound by modifying precursor substrates.

The compound’s rigid cyclohexane ring and bulky aromatic substituents likely influence its physicochemical properties, such as solubility and stereochemical stability.

Properties

CAS No. |

666700-18-1 |

|---|---|

Molecular Formula |

C20H24O |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

1-(1,2-diphenylethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C20H24O/c21-20(14-8-3-9-15-20)19(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19,21H,3,8-9,14-16H2 |

InChI Key |

ASQXHCQJGMUUDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(CC2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Diphenylethyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1,2-diphenylethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-Diphenylethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for conversion to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed:

Oxidation: 1-(1,2-Diphenylethyl)cyclohexanone.

Reduction: 1-(1,2-Diphenylethyl)cyclohexane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclohexanol moiety substituted with a diphenylethyl group, which contributes to its distinctive chemical behavior. The molecular formula is CHO, and its structure can be represented as follows:

Pharmaceutical Applications

Analgesic Properties

Research indicates that compounds similar to 1-(1,2-Diphenylethyl)cyclohexan-1-ol exhibit significant analgesic effects. For instance, studies have shown that certain derivatives can act as effective pain relievers without the adverse effects commonly associated with opioids. The analgesic efficacy was evaluated using the tail flick test in mice, demonstrating a marked increase in pain threshold following administration .

Drug Development

The compound's structure allows for modifications that can enhance its pharmacological properties. It has been investigated as a potential lead compound in the development of new analgesics that could provide safer alternatives to existing opioid medications .

P-Glycoprotein Interaction

Recent studies have explored the interaction of this compound with P-glycoprotein, a critical protein in drug transport across cell membranes. Understanding this interaction is vital for predicting the pharmacokinetics of drugs and their efficacy .

Antioxidant Activity

In vitro studies have suggested that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. This aspect is particularly relevant in the context of developing nutraceuticals or supplements aimed at enhancing health through oxidative stress reduction.

Material Science Applications

Polymer Chemistry

Due to its unique chemical structure, this compound can serve as a building block for synthesizing novel polymers. These polymers may exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced material applications in industries ranging from automotive to aerospace .

Case Studies

Mechanism of Action

The mechanism of action of 1-(1,2-Diphenylethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

1,2-Diarylethylamines (e.g., Diphenidine, Ephenidine)

1,2-Diarylethylamines, such as diphenidine and ephenidine, share the 1,2-diphenylethyl backbone but replace the cyclohexanol group with a piperidine or N-ethylamine moiety. These compounds act as NMDA receptor antagonists and have emerged as new psychoactive substances (NPS) due to their dissociative effects . Key differences include:

- Synthetic Accessibility: Diarylethylamines are synthesized via single-step reactions using inexpensive precursors, contrasting with the multi-step processes implied for cyclohexanol derivatives .

MT-45 (1-Cyclohexyl-4-(1,2-Diphenylethyl)Piperazine)

MT-45 incorporates a piperazine ring linked to both a cyclohexane and a 1,2-diphenylethyl group. Originally developed as an analgesic, it exhibits opioid-like activity but has been misused as an NPS. Structural distinctions include:

- Pharmacophore: MT-45’s piperazine moiety enables dual interaction with opioid and NMDA receptors, whereas the cyclohexanol group in the target compound may confer different hydrogen-bonding or steric effects .

- Medical vs.

Thiourea Derivatives (e.g., 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea)

These compounds, cataloged in reagent databases, feature a diphenylethyl backbone modified with thiourea and naphthyl groups. While structurally analogous, their functional groups suggest divergent reactivity and targets (e.g., enzyme inhibition vs. receptor modulation) .

Pharmacological Activity

- 1,2-Diarylethylamines : NMDA receptor antagonism leads to dissociative effects, with potency influenced by substituents (e.g., 2-methoxy groups in 2-MXP enhance receptor affinity) .

- MT-45: Binds to μ-opioid receptors (Ki = 14–23 nM) and inhibits serotonin/norepinephrine reuptake, demonstrating multimodal analgesic action .

- 1-(1,2-Diphenylethyl)cyclohexan-1-ol: No direct activity data are available, but its alcohol group may limit blood-brain barrier penetration compared to tertiary amines like MT-45.

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |

|---|---|---|---|

| This compound | 278.39 | ~4.2 (highly lipophilic) | Low |

| Diphenidine | 265.40 | ~3.8 | Moderate |

| MT-45 | 369.52 | ~4.5 | Low |

Biological Activity

1-(1,2-Diphenylethyl)cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including analgesic effects, anti-inflammatory activity, and possible applications in treating various conditions.

Chemical Structure

The compound features a cyclohexanol structure with a diphenylethyl substituent, which is crucial for its biological activity. The structural formula can be represented as follows:

Analgesic Activity

Research indicates that compounds related to this compound exhibit significant analgesic properties. A study on related piperazine derivatives demonstrated that substituents on the phenyl groups influenced analgesic activity, with some derivatives showing activities 23-56 times greater than morphine in experimental models . This suggests that structural modifications can enhance pain-relieving effects.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For example, certain derivatives demonstrated up to 88% inhibition of COX-2 activity . Such findings indicate potential therapeutic applications in treating inflammatory diseases.

Antioxidant Properties

The antioxidant capacity of this compound has been explored through various assays. Compounds with similar structures have shown significant free radical scavenging abilities, suggesting that this class of compounds may protect against oxidative stress .

Study on Analgesic Effects

In a comparative study, the analgesic effects of various cycloalkyl derivatives were assessed using the D'Amour-Smith method. The results indicated that certain modifications to the diphenylethyl moiety significantly enhanced analgesic potency compared to standard analgesics like morphine .

Inhibition of Inflammatory Mediators

Another study focused on the anti-inflammatory profile of related compounds. Results showed substantial inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a promising avenue for developing anti-inflammatory drugs based on this scaffold .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.